2-Bromo-N-(4-bromobenzyl)propanamide
Description
2-Bromo-N-(4-bromobenzyl)propanamide is a brominated amide derivative with the molecular formula C₁₀H₁₀Br₂NO. Its structure features a bromine atom at the second carbon of the propanamide chain and a 4-bromobenzyl group attached to the amide nitrogen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and bioactive molecules. For instance, it serves as a precursor in the synthesis of isothiazolone derivatives with bactericidal properties .
Properties
IUPAC Name |
2-bromo-N-[(4-bromophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIVWSUAKRJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-bromobenzyl)propanamide typically involves the bromination of N-(4-bromobenzyl)propanamide. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-bromobenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (for halogen exchange) and amines (for amide formation). Reactions are typically carried out in polar solvents like acetone or ethanol.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.
Major Products Formed
Substitution: Formation of iodinated or aminated derivatives.
Reduction: Formation of N-(4-bromobenzyl)propanamine or corresponding alcohols.
Oxidation: Formation of 2-bromo-N-(4-bromobenzyl)propanoic acid or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N-(4-bromobenzyl)propanamide is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
-
Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values suggesting moderate efficacy:
Cell Line IC50 (µM) MCF-7 15 A549 20 - Mechanism of Action : The bromine substituents enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets involved in cancer cell growth and survival.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented, indicating its role as a potential antibacterial agent.
- Study Findings : In vitro tests demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating a broad spectrum of antimicrobial action.
Biochemical Research
The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction, allowing for modifications that enhance its biological activity or alter its properties for specific applications.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of derivatives similar to this compound revealed that structural modifications significantly influenced cytotoxicity profiles. Specifically, compounds with additional halogen substitutions exhibited enhanced activity against cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various brominated compounds, this compound was among the most potent against Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-bromobenzyl)propanamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The amide group can form hydrogen bonds with biological molecules, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-Bromo-N-(4-bromobenzyl)propanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Halogen-Substituted Analogs
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (CAS 1119451-51-2)
- Molecular Formula: C₁₀H₁₁BrFNO
- Key Features: Substitution of the benzyl bromine with fluorine reduces molecular weight (256.14 g/mol vs. 309.00 g/mol) and alters electronic properties. This compound is discontinued in commercial catalogs but was previously used in research settings .
2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5)
- Molecular Formula: C₉H₉BrClNO
- Key Features : The 4-chlorophenyl group introduces a smaller halogen (Cl vs. Br), lowering molecular weight (262.53 g/mol). Chlorine’s moderate electronegativity may balance reactivity and stability, making it a versatile intermediate in drug discovery .
R-(+)-2-Bromo-N-(4-bromophenyl)propanamide
- Key Features : This enantiomer replaces the benzyl group with a 4-bromophenyl moiety. The stereochemistry (R-configuration) may influence chiral recognition in enzymatic or receptor-binding contexts. Synthesized via enantioselective methods, it highlights the importance of stereochemistry in pharmacological applications .
Alkyl- and Alkoxy-Substituted Analogs
2-Bromo-N-[(4-methylphenyl)methyl]propanamide (CAS 1119450-49-5)
- Molecular Formula: C₁₁H₁₄BrNO
- Key Properties :
- Melting Point : 125°C
- Density : 1.433 g/cm³
- This compound is used as a building block in materials science .
2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide (CAS 23532-45-8)
- Molecular Formula: C₁₃H₁₇BrNO₂
- Key Features : The butoxy group introduces steric bulk and lipophilicity, while the methyl branch on the propanamide chain may hinder rotational freedom. This structural complexity is leveraged in agrochemical synthesis .
Table 1: Comparative Data for Selected Analogs
Biological Activity
2-Bromo-N-(4-bromobenzyl)propanamide is a brominated amide compound that has garnered attention for its potential biological activities. With the molecular formula C10H11Br2NO, it features two bromine atoms, which significantly influence its reactivity and interactions with biological targets. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the bromination of N-(4-bromobenzyl)propanamide. This reaction is conducted using bromine or other brominating agents in organic solvents like dichloromethane or chloroform under controlled temperatures to prevent side reactions. The compound can undergo various chemical transformations, including substitution, reduction, and oxidation reactions, enhancing its utility in synthetic chemistry and biological research.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with various biomolecules, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of propanamide have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that related brominated amides can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The bromine atoms can participate in halogen bonding, which may enhance binding affinity to specific receptors or enzymes.
- Hydrogen Bonding : The amide group allows for hydrogen bonding with various biomolecules, influencing their structural conformation and function.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Antimicrobial Testing : A study evaluated a series of propanamide derivatives for antimicrobial activity against a range of bacterial strains. Results indicated that certain derivatives exhibited promising activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
- Anticancer Screening : Research on structurally similar compounds revealed significant cytotoxic effects against MCF7 cells. Compounds were assessed using the Sulforhodamine B (SRB) assay, demonstrating varying degrees of efficacy depending on their structural modifications .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to specific targets. These studies suggest that the presence of bromine enhances interaction with target proteins involved in cancer progression .
Comparative Analysis
A comparison table highlighting the biological activities and characteristics of this compound against similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Halogen bonding, enzyme inhibition |
| N-(4-bromophenyl)acetamide | Low | Moderate | Hydrogen bonding, receptor interaction |
| N-(4-chlorobenzyl)propanamide | High | Low | Membrane disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
